molecular formula C15H17ClN2O3 B8069085 (+/-)-ANAP hydrochloride

(+/-)-ANAP hydrochloride

Cat. No.: B8069085
M. Wt: 308.76 g/mol
InChI Key: CVCVMOWHECWHDK-UHFFFAOYSA-N
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Description

Historical Context of Fluorescent Amino Acid Analog Development

The quest for site-specific protein labeling began with fluorescent dyes like fluorescein isothiocyanate (FITC) in the 1950s, but these suffered from non-specific binding and bulkiness. The 21st century saw breakthroughs in bioorthogonal chemistry, culminating in the 2013 demonstration of ANAP's efficient incorporation into mammalian proteins using an engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS)/tRNACUA pair. Derived from the environmentally sensitive fluorophore prodan, ANAP retains a quantum yield of 0.48 in ethanol while achieving a 70 nm Stokes shift in aqueous environments. This solvatochromic property allows researchers to monitor protein folding states through emission wavelength changes from 420 nm (nonpolar) to 490 nm (polar).

Role of (±)-ANAP in Modern Protein Engineering Paradigms

ANAP’s 273 Da molecular weight minimizes structural perturbation, enabling incorporation at buried sites inaccessible to GFP derivatives. Key applications include:

  • Live-cell imaging : ANAP-labeled epidermal growth factor receptor (EGFR) showed distinct plasma membrane vs. endosomal localization patterns in HEK293 cells with <5% background fluorescence.
  • Conformational sensing : In maltose-binding protein (MBP), ANAP at position 295 detected ligand-induced structural changes through a 32 nm blue shift upon maltose binding.
  • tmFRET studies : Pairing ANAP with Ni2+-nitrilotriacetic acid (NTA) acceptors achieved Förster radii (R0) of 34–38 Å, ideal for monitoring domain movements in kinases.

Key Research Milestones in Bioorthogonal Probe Utilization

Year Milestone Impact
2002 First incorporation of naphthylalanine in E. coli Demonstrated genetic code expansion feasibility
2013 Mammalian ANAP incorporation Enabled live-cell protein dynamics studies
2021 ANAP vs. Acd comparison in tmFRET Identified Acd's superior lifetime for time-resolved measurements

Properties

IUPAC Name

3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3.ClH/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20;/h2-7,14,17H,8,16H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCVMOWHECWHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Reduction Pathways

Early synthetic approaches for racemic ANAP relied on multi-step nucleophilic substitution and reduction reactions. The process begins with 6-bromo-2-naphthol as a starting material, which undergoes nitrosation to form nitroso-β-naphthol. Subsequent reduction with sodium hydrosulfite in an alkaline medium yields aminonaphthol, which is precipitated as a hydrochloride salt using concentrated HCl. This intermediate is then coupled with ethyl bromopyruvate oxime via nucleophilic substitution, followed by non-stereoselective reduction to produce racemic ANAP.

Key limitations of this method include:

  • Low total yield (8.1% over 8 steps).

  • Labor-intensive purification due to byproduct formation.

  • Lack of enantiomeric control, necessitating resolution techniques for chiral separation.

Enantiospecific Synthesis Using the Fukuyama-Mitsunobu Reaction

Stereoselective Coupling Strategy

A breakthrough in ANAP synthesis was achieved through the Fukuyama-Mitsunobu reaction , enabling enantiospecific production of L-ANAP with 51% total yield. While this method targets the L-enantiomer, its principles inform racemic synthesis by omitting chiral resolution steps:

  • Intermediate Preparation :

    • 6-Bromo-2-naphthol is converted to a triflate derivative, which undergoes Heck coupling with butyl vinyl ether to introduce an acetyl group.

    • Buchwald-Hartwig amination installs the amino group, yielding a naphthylamine intermediate.

  • Fukuyama-Mitsunobu Coupling :

    • The naphthylamine intermediate reacts with a protected alanine derivative under Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine).

    • This step forms the C–N bond between the naphthalene and alanine moieties with retained stereochemistry.

  • Deprotection and Salt Formation :

    • Sequential removal of protecting groups (e.g., trityl, methyl ester) under acidic conditions yields (±)-ANAP hydrochloride.

Table 1: Key Reaction Conditions for Fukuyama-Mitsunobu Synthesis

StepReagents/ConditionsYield (%)
Triflate FormationTf2O, pyridine, 0°C89
Heck CouplingPd(OAc)2, P(o-tol)3, Bu4NCl, 90°C78
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3, 100°C75
Mitsunobu ReactionDIAD, PPh3, RT88
DeprotectionHCl (conc.), MeOH, reflux92

Industrial-Scale Production Methods

Alkylation and Crystallization Techniques

A patent-published method for naphthyl ethylenediamine hydrochloride (a structural analog) provides insights into scalable ANAP synthesis:

  • Alkylation Reaction :

    • Bromonaphthalene reacts with ethylenediamine in a 1:1–2 molar ratio at 100–115°C for 5–8 hours.

    • Catalytic amounts of surfactants (3–5 wt%) enhance reaction efficiency.

  • Workup and Purification :

    • Excess ethylenediamine is recovered via vacuum distillation.

    • Organic solvent extraction (benzene or ethanol) isolates the crude product, followed by recrystallization from ethanol/HCl.

Table 2: Industrial Process Parameters

ParameterCondition
Reaction Temperature100–115°C
Reflux Duration5–8 hours
Solvent for ExtractionBenzene or ethanol
Crystallization Agent4–8 M HCl
Final Purity>99% (after recrystallization)

Comparative Analysis of Synthetic Methods

Yield and Efficiency

  • Classical Route : 8.1% yield (racemic) vs. Fukuyama-Mitsunobu : 51% yield (enantiospecific).

  • Industrial methods achieve >90% purity but require stringent temperature control.

Critical Reaction Parameters

  • pH Control : Hydrochloride salt formation requires precise HCl stoichiometry to avoid over-acidification.

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)2, Pd2(dba)3) are essential for coupling steps.

Purification and Characterization

Recrystallization Protocols

  • Solvent Systems : Ethanol/water mixtures (4:1 v/v) are optimal for recrystallizing (±)-ANAP hydrochloride.

  • Thermal Stability : Decomposition occurs above 200°C, necessitating low-temperature drying.

Analytical Validation

  • HPLC : Purity assessed via reverse-phase C18 columns (95:5 water/acetonitrile, 0.1% TFA).

  • Fluorescence Spectroscopy : Emission at 486 nm (aqueous) confirms structural integrity .

Chemical Reactions Analysis

Types of Reactions

(+/-)-ANAP hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of (+/-)-ANAP hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

(±)-ANAP hydrochloride belongs to a class of environment-sensitive fluorescent probes. Key structural and functional analogues include:

Compound Molecular Weight Key Features Applications
(±)-ANAP hydrochloride 308.76 Amino acid analog of prodan; polarity-sensitive fluorescence Drug discovery, protein dynamics studies
Prodan 242.28 Parent compound; solvatochromic properties, lacks amino acid modification Membrane fluidity studies, lipid bilayers
Laurdan 357.48 Membrane-specific probe; dual emission based on hydration Cell membrane phase studies
Dansyl derivatives ~250–350 Sulfonamide-based probes; polarity-sensitive Protein labeling, enzyme activity assays

(±)-ANAP distinguishes itself through its amino acid backbone, which enhances compatibility with biological systems compared to non-polar prodan .

Pharmacological Hydrochloride Salts

While (±)-ANAP hydrochloride is a research tool, other hydrochloride salts like naltrexone hydrochloride (opioid antagonist) and colesevelam hydrochloride (bile acid sequestrant) are therapeutic agents. Key differences include:

  • Naltrexone Hydrochloride : Used for opioid/alcohol dependence; requires stringent USP compliance for identification and impurity profiling .
  • Colesevelam Hydrochloride : A polymeric drug with complex structural validation needs to ensure equivalence in generic formulations .
  • (±)-ANAP Hydrochloride: Non-therapeutic; prioritizes fluorescence sensitivity over pharmacokinetics .

Environmental Sensitivity vs. Aquatic Probes

The term "aNAP" in biogeochemical contexts (e.g., ) refers to non-algal particle absorption at 443 nm, unrelated to (±)-ANAP. This highlights the importance of contextualizing nomenclature in interdisciplinary research .

Research Findings and Limitations

Current literature on (±)-ANAP hydrochloride is sparse outside its commercial documentation. Comparative studies with prodan in peer-reviewed journals are needed to quantify sensitivity improvements.

Biological Activity

(+/-)-ANAP hydrochloride, a fluorescent non-canonical amino acid, has garnered significant attention in recent years for its diverse biological activities, particularly in the context of protein labeling and studying conformational changes in various membrane proteins. This article provides a comprehensive review of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

This compound is characterized by its unique fluorescent properties, which are sensitive to the environment surrounding the amino acid. This sensitivity allows researchers to utilize ANAP as a probe to investigate protein dynamics and interactions in real-time. The incorporation of ANAP into proteins can lead to changes in fluorescence intensity and emission wavelength, which can be quantitatively analyzed to infer conformational changes or binding events within proteins.

Table 1: Key Properties of this compound

PropertyDescription
Molecular Weight218.68 g/mol
SolubilitySoluble in water; stable under physiological conditions
FluorescenceEnvironment-sensitive; exhibits blue shifts in hydrophobic environments
ApplicationsProtein labeling, conformational studies, FRET assays

Case Study: Serotonin Transporter (SERT)

A recent study demonstrated the incorporation of (+/-)-ANAP into the serotonin transporter (SERT) to investigate conformational dynamics upon ligand binding. The researchers utilized spectroscopic techniques to analyze changes in ANAP fluorescence as a function of ion and ligand binding. Significant shifts in fluorescence were observed, indicating that ANAP incorporation preserves the functional integrity of SERT while providing insights into its mechanistic behavior under different ionic conditions .

Table 2: Effects of Ion Binding on ANAP Fluorescence in SERT

Ion TypeFluorescence Change (%)Emission Peak Shift (nm)
Na⁺+20.7+18
Li⁺MinimalNo significant shift
K⁺-5Minor decrease

Applications in Electrophysiology

The use of (+/-)-ANAP has also been explored in electrophysiological studies. For instance, ANAP was incorporated into voltage-gated sodium channels (Nav1.5) to monitor conformational changes during activation and inactivation cycles. The study highlighted that the presence of ANAP was crucial for detecting spectral shifts correlating with channel states, thereby enhancing the understanding of sodium channel dynamics .

Table 3: Electrophysiological Characteristics of Nav1.5 with ANAP Incorporation

ConditionPeak Current Density (pA/pF)Observed Conformational Change
Wild-type100Standard activation kinetics
Nav1.5(ANAP)70Altered inactivation kinetics
Nav1.5(ΔCT)30Decreased activation efficiency

Q & A

Q. Methodological Insight :

  • Calibration : Pre-calibrate fluorescence responses using solvents of known polarity (e.g., ethanol, water) to establish a reference curve.
  • Controls : Include unlabeled protein samples to account for autofluorescence.

Basic: How should (±)-ANAP hydrochloride be incorporated into recombinant proteins for environmental sensitivity assays?

The unnatural amino acid can be site-specifically introduced via amber codon suppression using orthogonal tRNA/synthetase pairs in E. coli or mammalian expression systems. Post-incorporation, validate labeling efficiency via mass spectrometry or fluorescence scanning .

Q. Experimental Design :

  • Optimization : Test varying induction conditions (e.g., temperature, IPTG concentration) to maximize yield.
  • Validation : Use SDS-PAGE with in-gel fluorescence imaging to confirm site-specific labeling .

Advanced: How can researchers resolve inconsistencies in fluorescence data when using (±)-ANAP hydrochloride across different experimental setups?

Discrepancies often arise from variations in solvent composition, pH, temperature, or protein conformational heterogeneity.

Q. Troubleshooting Steps :

Environmental Controls : Standardize buffer conditions (e.g., 25°C, pH 7.4) and document solvent additives (e.g., glycerol, detergents).

Conformational Traps : Use chemical denaturants (e.g., urea) or stabilizing ligands to isolate specific protein states.

Cross-Validation : Compare results with orthogonal techniques like circular dichroism (CD) or nuclear magnetic resonance (NMR) .

Advanced: What strategies are recommended for integrating (±)-ANAP hydrochloride data with structural biology techniques (e.g., cryo-EM, X-ray crystallography)?

Q. Multi-Method Workflow :

  • Fluorescence-Guided Sampling : Use (±)-ANAP’s environmental sensitivity to identify dynamic regions, then target these regions for high-resolution structural analysis.
  • Cryo-EM Compatibility : Ensure labeling does not disrupt protein stability during vitrification.
  • Data Correlation : Map fluorescence shifts onto structural models to infer mechanistic hypotheses (e.g., allosteric pathways) .

Basic: What analytical methods are critical for characterizing (±)-ANAP hydrochloride purity and stability?

  • HPLC : Use C18 reverse-phase columns with UV detection (λ = 280 nm) to assess purity.
  • NMR : Confirm structural integrity via ¹H/¹³C spectra, particularly verifying the hydrochloride salt formation.
  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify storage conditions .

Advanced: How should researchers validate (±)-ANAP hydrochloride-derived findings when conflicting literature reports exist?

Q. Validation Framework :

Assay Harmonization : Replicate published protocols exactly, including buffer composition and instrumentation settings.

Reference Standards : Use internal controls (e.g., a well-characterized protein-ANAP complex) to normalize data across labs.

Meta-Analysis : Systematically compare experimental variables (e.g., protein constructs, labeling efficiency) to identify confounding factors .

Basic: What are the best practices for storing (±)-ANAP hydrochloride to maintain its fluorescence efficacy?

  • Storage : Aliquot in airtight, light-protected vials at -20°C under desiccation. Avoid freeze-thaw cycles.
  • Reconstitution : Use anhydrous DMSO for stock solutions; dilute into aqueous buffers immediately before use to prevent hydrolysis .

Advanced: How can (±)-ANAP hydrochloride be used to study protein-ligand interactions with high temporal resolution?

Q. Time-Resolved Fluorescence :

  • Stopped-Flow Assays : Rapidly mix labeled proteins with ligands and monitor fluorescence changes on millisecond timescales.
  • Quenching Experiments : Add dynamic quenchers (e.g., acrylamide) to distinguish solvent-accessible vs. buried regions during binding .

Basic: What are the limitations of (±)-ANAP hydrochloride in probing membrane protein dynamics?

Q. Key Limitations :

  • Hydrophobicity Bias : May preferentially incorporate into lipid bilayers, skewing emission signals.
  • Membrane Compatibility : Use detergent-free buffers or nanodiscs to maintain protein stability while minimizing background noise .

Advanced: How can researchers address solubility challenges when working with (±)-ANAP hydrochloride in aqueous systems?

Q. Solubility Optimization :

  • Co-Solvents : Titrate with DMSO (≤5% v/v) or cyclodextrins to enhance solubility without denaturing proteins.
  • Buffer Screening : Test phosphate vs. Tris buffers at varying ionic strengths to identify optimal conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.